molecular formula C8H14O3 B2896528 2-(5,5-Dimethyloxolan-3-yl)acetic acid CAS No. 41644-31-9

2-(5,5-Dimethyloxolan-3-yl)acetic acid

Cat. No.: B2896528
CAS No.: 41644-31-9
M. Wt: 158.197
InChI Key: NVIHNQJHHGYJQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5,5-Dimethyloxolan-3-yl)acetic acid: is a chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.2 g/mol . It is also known by its IUPAC name, 2-(5,5-dimethyltetrahydrofuran-3-yl)acetic acid . This compound features a tetrahydrofuran ring substituted with two methyl groups at the 5-position and an acetic acid moiety at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5,5-Dimethyloxolan-3-yl)acetic acid typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: The starting material, 2,2-dimethyl-1,3-propanediol, undergoes cyclization to form the tetrahydrofuran ring.

    Substitution Reaction: The tetrahydrofuran ring is then subjected to a substitution reaction with a suitable acetic acid derivative to introduce the acetic acid moiety at the 3-position.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of acid or base catalysts to facilitate the cyclization and substitution reactions.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity of the final product.

    Purification: Techniques such as recrystallization or chromatography to purify the compound.

Chemical Reactions Analysis

Types of Reactions: 2-(5,5-Dimethyloxolan-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.

    Substitution: The acetic acid group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(5,5-Dimethyloxolan-3-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5,5-Dimethyloxolan-3-yl)acetic acid involves its interaction with molecular targets and pathways in biological systems. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity to influence cellular signaling.

    Pathway Modulation: Affecting various biochemical pathways to exert its effects.

Comparison with Similar Compounds

    2-(2,5-Dioxooxolan-3-yl)acetic acid: Similar structure with a dioxo substitution.

    2-(5-Methyloxolan-3-yl)acetic acid: Similar structure with a single methyl group substitution.

Uniqueness: 2-(5,5-Dimethyloxolan-3-yl)acetic acid is unique due to its specific substitution pattern on the tetrahydrofuran ring, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(5,5-dimethyloxolan-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-8(2)4-6(5-11-8)3-7(9)10/h6H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIHNQJHHGYJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CO1)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.